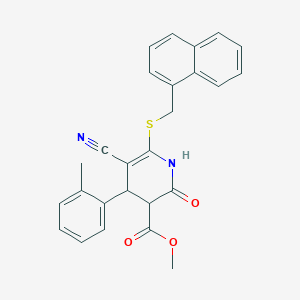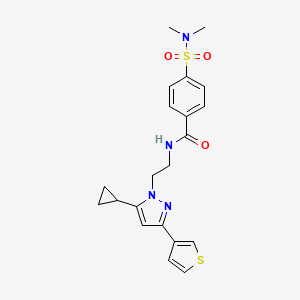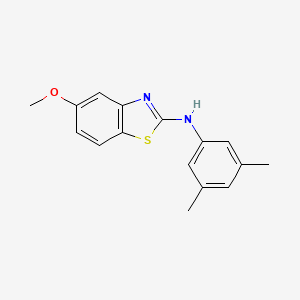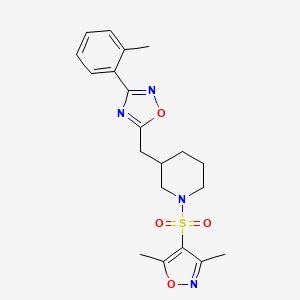![molecular formula C24H22N4O6 B2573685 3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 902920-47-2](/img/no-structure.png)
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione” has a molecular formula of C24H22N4O6 . It is a complex organic compound that falls under the category of pyrido[2,3-d]pyrimidin-5-one derivatives .
Synthesis Analysis
The synthesis of pyrido[2,3-d]pyrimidin-5-one derivatives involves the transformation of 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, when heated under reflux with MeONa in BuOH . The acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .Molecular Structure Analysis
The molecular structure of this compound is complex, with a molecular weight of 462.455 Da and a mono-isotopic mass of 462.153931 Da .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve several steps. The cyclization process involves the acetyl methyl group and the amide carbonyl moiety .Scientific Research Applications
Photosensitive Protecting Groups
Photosensitive protecting groups, such as those related to 2-nitrobenzyl and 3,4-dimethoxybenzyl, are crucial in synthetic chemistry for their potential to be removed under mild, non-destructive conditions using light. The review by Amit, Zehavi, and Patchornik (1974) highlights the developmental stage of using such groups in synthesis, promising future applications in creating complex molecules with spatial and temporal control (Amit, Zehavi, & Patchornik, 1974).
Pyrano[2,3-d]pyrimidine Scaffolds
The pyranopyrimidine core, specifically the 5H-pyrano[2,3-d]pyrimidine scaffolds, are highlighted for their broad applicability in medicinal and pharmaceutical industries. Parmar, Vala, and Patel (2023) provide an extensive review on the synthetic pathways and the use of hybrid catalysts in creating these scaffolds, underscoring their importance in drug development (Parmar, Vala, & Patel, 2023).
Pyrido[4,3‐d]pyrimidines Synthesis and Evaluation
Yadav and Shah (2022) discuss the chemical synthesis and biological evaluation of pyrido[4,3‐d]pyrimidines. This review sheds light on the different synthetic routes and the potential biological applications of these compounds, indicating the versatility of the pyrido[4,3-d]pyrimidine core in pharmaceutical research (Yadav & Shah, 2022).
Pyrimidine Derivatives as Pharmacologically Active Compounds
Chiriapkin (2022) explores the pharmacological activities associated with pyrimidine derivatives, suggesting the pyrimidine core as a promising scaffold for developing new biologically active compounds. The analysis includes substances with antiviral, antimicrobial, and anti-inflammatory activities, which provides insights into the structural-activity relationships of these molecules (Chiriapkin, 2022).
Novel Research Strategies of Hydantoin Derivatives
Shaikh, Bhor, Dighe, and Kolhe (2023) review the significance of hydantoin derivatives in medicinal chemistry, highlighting their biological and pharmacological activities. The review emphasizes the Bucherer-Bergs reaction for synthesizing hydantoins, showcasing the method's efficiency in creating compounds with potential therapeutic applications (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Future Directions
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione' involves the condensation of 3-nitrobenzaldehyde with 2-(3,4-dimethoxyphenyl)ethylamine to form an imine intermediate, which is then reacted with pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione to yield the final product.", "Starting Materials": [ "3-nitrobenzaldehyde", "2-(3,4-dimethoxyphenyl)ethylamine", "pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione", "Acetic acid", "Sodium acetate", "Ethanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfate", "Magnesium sulfate", "Activated charcoal" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzaldehyde (1.0 equiv) and 2-(3,4-dimethoxyphenyl)ethylamine (1.2 equiv) in ethanol and add a catalytic amount of acetic acid. Stir the mixture at room temperature for 2 hours to form the imine intermediate.", "Step 2: Add pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione (1.1 equiv) to the reaction mixture and stir at room temperature for 12 hours.", "Step 3: Pour the reaction mixture into water and extract with diethyl ether. Wash the organic layer with water, dry over sodium sulfate, and evaporate the solvent to obtain a crude product.", "Step 4: Dissolve the crude product in ethanol and add activated charcoal. Filter the mixture and evaporate the solvent to obtain a purified product.", "Step 5: Dissolve the purified product in a mixture of hydrochloric acid and ethanol. Add sodium hydroxide until the pH reaches 9-10. Extract the mixture with diethyl ether and wash the organic layer with water. Dry over magnesium sulfate and evaporate the solvent to obtain the final product." ] } | |
CAS RN |
902920-47-2 |
Product Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-(3-nitrobenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione |
Molecular Formula |
C24H22N4O6 |
Molecular Weight |
462.462 |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-1-[(3-nitrophenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione |
InChI |
InChI=1S/C24H22N4O6/c1-33-20-9-8-16(14-21(20)34-2)10-12-26-23(29)19-7-4-11-25-22(19)27(24(26)30)15-17-5-3-6-18(13-17)28(31)32/h3-9,11,13-14H,10,12,15H2,1-2H3 |
InChI Key |
LTVUEAZTNAYQSN-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



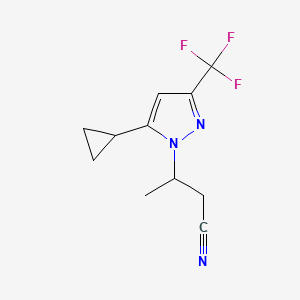
![6-(3,4-Dimethylphenyl)-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2573603.png)
![2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxy-N-propylacetamide](/img/structure/B2573604.png)

![(R)-Spiro[2.4]heptan-4-ol](/img/structure/B2573607.png)
![N-(5-(2,5-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2573608.png)
![6-Bromo-2-chloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2573610.png)
